molecular formula C17H15N5O3 B2353795 N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1226453-29-7

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2353795
CAS No.: 1226453-29-7
M. Wt: 337.339
InChI Key: FFALPHUEESYFMG-UHFFFAOYSA-N
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Description

N-(4-(6-Hydroxypyridazin-3-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring two distinct aromatic systems: a 6-hydroxypyridazine moiety and a 4-methyl-6-oxopyrimidinone ring. These are connected via a phenyl group and an acetamide linker.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-8-17(25)22(10-18-11)9-16(24)19-13-4-2-12(3-5-13)14-6-7-15(23)21-20-14/h2-8,10H,9H2,1H3,(H,19,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFALPHUEESYFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with CAS number 1226453-29-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and research findings associated with this compound.

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₃
Molecular Weight337.33 g/mol
CAS Number1226453-29-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine and pyridazine rings. The detailed synthetic pathway includes:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors and conditions to create the 4-methyl-6-oxopyrimidine structure.
  • Pyridazine Modification : Introducing the hydroxypyridazine moiety through coupling reactions.
  • Final Acetamide Formation : Condensing the resulting intermediates to yield the final product.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. The biological activity is evaluated through several assays:

  • Cytotoxicity Assays : Using MTS or MTT assays to determine the IC₅₀ values against specific cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds similar in structure have shown IC₅₀ values ranging from 5.36 µg/mL to 10.10 µg/mL against these cell lines .
  • Mechanism of Action :
    • Cell Cycle Arrest : Research indicates that treatment with this compound may induce cell cycle arrest at specific phases (S and G2/M), disrupting normal cellular proliferation.
    • Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases suggest that this compound promotes apoptosis in cancer cells .
  • Selectivity Studies : The compound exhibits selective cytotoxicity towards cancer cells compared to normal mammalian cells, indicating a favorable therapeutic index.

Case Studies

A study conducted on structurally related compounds demonstrated that modifications in the chemical structure significantly influenced their biological activity. For instance, substituting different groups on the pyrimidine ring led to variations in cytotoxic potency against cancer cell lines, showcasing structure-activity relationships (SAR) that could be leveraged for drug design .

Comparison with Similar Compounds

Hydroxyl vs. Methoxy Substituents

The target compound’s 6-hydroxypyridazine group (vs. However, methoxy groups in could confer better membrane permeability due to increased lipophilicity .

Pyridazine vs. Pyrimidinone/Triazine Cores

The pyridazine and pyrimidinone systems in the target compound offer planar aromaticity, favoring π-π stacking interactions. In contrast, triazine derivatives introduce a larger, more rigid scaffold, which might enhance selectivity but reduce synthetic accessibility.

Stereochemical Complexity

Compounds in exhibit stereochemical variations (R/S configurations), which are absent in the target compound. Such variations significantly influence pharmacokinetics—e.g., (R)-isomers in show higher reported activity but lower solubility compared to (S)-isomers. The target compound’s lack of chiral centers simplifies synthesis but may limit fine-tuning of activity.

Substituent Effects on Metabolism

The 4-methyl group on the pyrimidinone ring in the target compound likely enhances metabolic stability by sterically shielding reactive sites, a feature absent in unmethylated analogues like . Conversely, dimethylphenoxy groups in may increase cytochrome P450 interactions, leading to faster clearance.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous compounds, key factors include:

  • Catalysts and reagents : Bromine or acetic anhydride for functional group activation .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Reaction time : Extended times (12–24 hours) are common for multi-step heterocyclic ring formation .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 80°C
SolventDMF or DMSOImproves solubility
Reaction Time12–24 hoursMinimizes side products

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks for pyridazinone (δ 6.8–7.2 ppm) and pyrimidinone (δ 8.5–9.0 ppm) protons .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 376–383 m/z) and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
    • Example NMR Data :
  • Pyridazine NH: δ 9.91 (s, 1H) .
  • Acetamide CH3: δ 2.03 (s, 3H) .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH sensitivity : Hydrolysis of acetamide groups in acidic (pH < 3) or basic (pH > 10) conditions .
  • Thermal degradation : Store at –20°C to prevent pyridazinone ring decomposition .
  • Light exposure : Protect from UV light to avoid oxidation of hydroxyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Core modifications : Replace pyridazinone with triazole or thiazole rings to assess enzyme-binding affinity .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .
    • Data Table :
ModificationBiological Activity ChangeReference
Pyridazinone → TriazoleIncreased kinase inhibition
Addition of -CF3Improved metabolic half-life

Q. What experimental strategies resolve contradictions in enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Assay standardization : Use identical enzyme isoforms (e.g., COX-2 vs. COX-1) to reduce variability .
  • Counter-screening : Test against off-target receptors (e.g., CYP450 enzymes) to validate specificity .
  • Kinetic analysis : Calculate Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :

  • Dosing routes : Intraperitoneal administration improves bioavailability for hydrophilic derivatives .
  • Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., glucuronide conjugates) .
  • Tissue distribution : Radiolabel the compound with 14C for quantitative biodistribution analysis .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using GROMACS .
  • QSAR modeling : Train models with descriptors like logP and polar surface area to predict IC50 values .
  • ADMET prediction : Use SwissADME to assess permeability and toxicity risks .

Key Research Gaps and Recommendations

  • Synthetic scalability : Develop flow-chemistry protocols to improve yield for gram-scale synthesis (see for analogous methods).
  • Mechanistic studies : Use cryo-EM to visualize compound-enzyme interactions at atomic resolution.
  • In vivo models : Prioritize xenograft models for cancer research due to the compound’s pyrimidinone moiety .

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